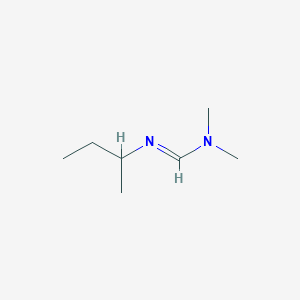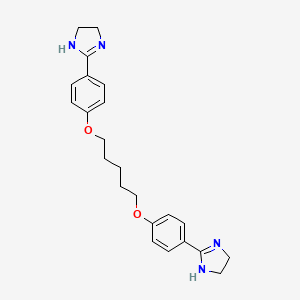
2(3H)-Furanone, dihydro-3-methylene-5-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is an organic compound belonging to the furanone family. This compound is characterized by its unique structure, which includes a furanone ring with a methylene group at the 3-position and a pentyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a precursor containing a furan ring, which undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo cyclization to form the desired compound. The reaction is typically monitored and controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furanone ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which replace specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives of the original compound.
科学研究应用
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism by which 2(3H)-Furanone, dihydro-3-methylene-5-pentyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2(3H)-Furanone, dihydro-3-methylene-5-hexyl-
- 2(3H)-Furanone, dihydro-3-methylene-5-butyl-
- 2(3H)-Furanone, dihydro-3-methylene-5-propyl-
Uniqueness
2(3H)-Furanone, dihydro-3-methylene-5-pentyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pentyl group at the 5-position and the methylene group at the 3-position differentiates it from other similar compounds, leading to unique reactivity and applications.
属性
CAS 编号 |
83650-09-3 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
3-methylidene-5-pentyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-8(2)10(11)12-9/h9H,2-7H2,1H3 |
InChI 键 |
QBBQLCAVRUMYJL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CC(=C)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
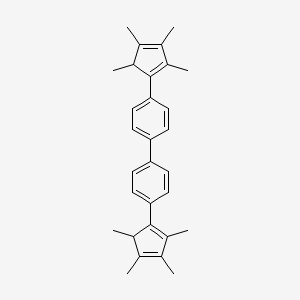
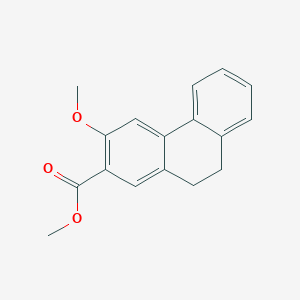


![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
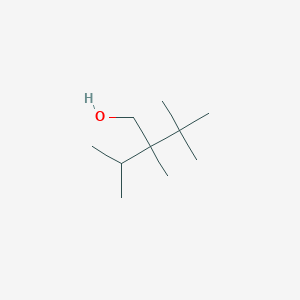
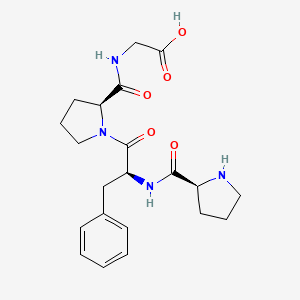
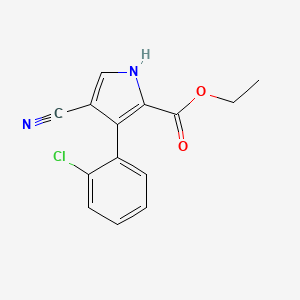
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
